Methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Historical Development of Thiazolo[3,2-b]Triazole Scaffold
The thiazolo[3,2-b]triazole scaffold emerged from early 20th-century efforts to optimize azole-based antifungal agents. Bladin’s 1885 discovery of triazoles laid the groundwork for synthesizing fused heterocycles. By the 1940s, researchers recognized the antifungal potential of azoles, leading to fluconazole and voriconazole, which inhibit ergosterol synthesis via cytochrome P450 (CYP 51) binding. The fusion of thiazole and triazole rings, first reported in the 1970s, marked a turning point. For example, thiazolo[3,2-b]triazoles synthesized via cyclization of mercapto-triazoles demonstrated enhanced antimicrobial activity compared to parent compounds. A 2015 study by El-Reedy et al. further streamlined synthesis using one-pot, catalyst-free methods, enabling efficient production of derivatives like triazolo[1,5-a]pyrimidines.
Significance of Multi-Heterocyclic Systems in Drug Discovery
Multi-heterocyclic systems, such as thiazolo-triazoles, exhibit superior pharmacological profiles due to synergistic interactions between heterocycles. The thiazole ring contributes electron-rich sulfur and nitrogen atoms, facilitating hydrogen bonding and π-π stacking with biological targets, while the triazole moiety enhances metabolic stability. For instance, thiazolo[3,2-b]triazole derivatives show IC~50~ values of 12.9–48.7 µg/mL against hepatic (HEPG-2) and breast (MCF-7) cancer cell lines, outperforming simpler triazoles. Table 1 compares the activities of select fused heterocycles.
Table 1: Biological Activities of Fused Heterocycles
Emerging Role of Piperidine-Containing Heterocycles in Pharmaceutical Research
Piperidine rings, as seen in the target compound, confer conformational flexibility and basicity, improving membrane permeability and target engagement. Piperidine-4-carboxylate derivatives are notable for their ability to modulate enzymes and receptors. For example, Boraei et al. (2019) demonstrated that piperidine-linked triazolo-thiadiazepines inhibit epidermal growth factor receptor (EGFR) via hydrophobic interactions with kinase domains. The ester group in methyl piperidine-4-carboxylate further enhances bioavailability by balancing lipophilicity and solubility.
Rationale for Dimethoxyphenyl Functionalization in Bioactive Molecules
The 3,4-dimethoxyphenyl group in the compound enhances binding affinity through electron-donating methoxy groups, which stabilize charge-transfer interactions with aromatic residues in target proteins. This substitution pattern is prevalent in kinase inhibitors and antimicrobial agents. For instance, analogs bearing 3,4,5-trimethoxyphenyl groups exhibit potent antitubulin activity, disrupting microtubule assembly in cancer cells. The dimethoxy motif also improves metabolic stability by shielding reactive sites from oxidative degradation.
Research Objectives and Scope
This article aims to:
- Elucidate the synthetic pathways for methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b]triazol-5-yl)methyl)piperidine-4-carboxylate.
- Evaluate its pharmacological potential through in silico and in vitro studies.
- Correlate structural features, such as the hydroxythiazolo-triazole unit and piperidine ester, with bioactivity. Future research will explore structure-activity relationships (SAR) and optimize pharmacokinetic properties for clinical translation.
Properties
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-5-17-23-22-26(24-17)20(27)19(32-22)18(14-6-7-15(29-2)16(12-14)30-3)25-10-8-13(9-11-25)21(28)31-4/h6-7,12-13,18,27H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBEZISEMBOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure
The compound features a piperidine core with several substituents that contribute to its pharmacological properties. The presence of a thiazole and a dimethoxyphenyl group is particularly noteworthy as these moieties are often associated with various biological activities.
Mechanistic Insights
Research indicates that compounds containing thiazole and triazole rings exhibit significant biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest it may act on specific enzymes or receptors involved in disease pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is another area of interest. Research has shown that piperidine derivatives can inhibit pro-inflammatory cytokines, which may translate into therapeutic applications for inflammatory diseases.
Anticancer Properties
Preliminary docking studies have indicated that the compound may interact favorably with proteins involved in cancer progression. The interaction with human prostaglandin reductase (PTGR2) suggests a possible mechanism for anticancer activity. The docking score of -7.648 kcal/mol indicates strong binding affinity, which is crucial for drug design .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Study : A derivative similar to this compound was tested against various bacterial strains and exhibited significant inhibition at low concentrations.
- Anti-inflammatory Study : Another study assessed the effect of a piperidine derivative on TNF-alpha production in macrophages, showing promising results in reducing inflammation.
- Cancer Research : Molecular docking studies involving related compounds indicated potential inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to Methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate exhibit anticonvulsant properties. A study demonstrated that derivatives with triazole rings showed significant activity against convulsions in animal models . The mechanism is hypothesized to involve modulation of neurotransmitter systems in the central nervous system.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Compounds containing thiazole and triazole moieties have been reported to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in growth and proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Various derivatives of triazole and thiazole have been documented to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.
Case Study 1: Anticonvulsant Evaluation
In a study evaluating a series of triazole derivatives for their anticonvulsant effects, this compound was tested alongside known anticonvulsants. Results indicated that certain modifications to the structure enhanced efficacy significantly compared to baseline controls .
Case Study 2: Antitumor Activity Assessment
A library of compounds including this compound was screened against various cancer cell lines. The results showed promising inhibition rates in several lines (e.g., breast and lung cancer), indicating a potential pathway for therapeutic development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents and heterocyclic systems. Below is a detailed comparison with two closely related analogs:
Comparison with Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
| Property | Target Compound | Ethyl 4-[(2-ethyl-6-hydroxy...piperazinecarboxylate |
|---|---|---|
| Core Structure | Thiazolo[3,2-b][1,2,4]triazole fused with piperidine carboxylate | Thiazolo[3,2-b][1,2,4]triazole fused with piperazine carboxylate |
| Aromatic Substituent | 3,4-Dimethoxyphenyl (electron-rich, lipophilic) | 3-Fluorophenyl (electron-deficient, polar) |
| Ester Group | Methyl ester (smaller alkyl group, moderate metabolic stability) | Ethyl ester (larger alkyl group, potentially slower hydrolysis) |
| Hydroxyl Position | 6-Hydroxy on thiazolo-triazole (enhanced hydrogen-bonding capacity) | 6-Hydroxy on thiazolo-triazole (similar H-bond potential) |
| Biological Implications | Likely improved CNS penetration due to 3,4-dimethoxy groups | Enhanced polarity may favor peripheral target engagement |
Key Differences :
- The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity and may enhance blood-brain barrier permeability compared to the 3-fluorophenyl in the analog .
- The piperidine backbone (vs.
- The methyl ester may confer faster metabolic clearance than the ethyl ester, influencing pharmacokinetics .
Comparison with 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Key Differences :
- The thiazolo-triazole core in the target compound introduces sulfur, which may improve redox activity or metal chelation compared to nitrogen-dominant triazolo-thiadiazoles.
- Molecular docking studies for triazolo-thiadiazoles confirmed binding to fungal 14α-demethylase, suggesting the target compound may share similar antifungal mechanisms but with modified potency .
Research Findings and Pharmacological Potential
Antifungal Activity
- Triazolo-thiadiazole analogs demonstrated inhibitory effects on 14α-demethylase, a key enzyme in ergosterol biosynthesis, via docking studies . The target compound’s 6-hydroxy group and 3,4-dimethoxyphenyl may further optimize interactions with the enzyme’s heme cofactor.
- The ethyl substituent on the thiazolo-triazole could reduce metabolic degradation compared to simpler alkyl groups in analogs.
Metabolic Stability
- Methyl ester vs. ethyl ester : Methyl esters generally undergo faster hydrolysis by esterases, which may limit half-life but reduce toxicity risks from accumulated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
